![molecular formula C14H11FN4S B2479567 7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338394-81-3](/img/structure/B2479567.png)
7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of triazolopyrimidines . Triazolopyrimidines are a type of fused-ring heterocyclic compounds that contain a triazole ring fused with a pyrimidine ring. They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine” would be characterized by the presence of a triazolopyrimidine core, a fluorostyryl group at the 7-position, and a methylsulfanyl group at the 2-position .Aplicaciones Científicas De Investigación
Molecular Structure and Crystal Environments
- The molecular structure of a closely related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was analyzed in different crystal environments. This compound shows potential for biological activity in coordination compounds. Its structural arrangement and hydrogen-bonding interactions contribute to a unique supramolecular architecture (Canfora et al., 2010).
Synthesis and Potential Biological Activity
- Efficient one-step procedures for synthesizing 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have been developed. These compounds, based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, have shown promise in inhibiting influenza virus RNA polymerase, indicating potential biological activities (Massari et al., 2017).
Synthetic and Medicinal Perspectives
- The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold has a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. This scaffold is found in several clinical trials and marketed drugs, showing its significance in medicinal chemistry. The review provides insights into the synthetic strategies and pharmacological applications of these compounds (Merugu et al., 2022).
Antimicrobial Applications
- Fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives have been synthesized and screened for antimicrobial activity. One compound in particular showed potent inhibitory effects against Mycobacterium tuberculosis, demonstrating the potential of these compounds as antimycobacterial agents (Abdel-Rahman et al., 2009).
Antibacterial Activity
- A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and evaluated for antibacterial activity against various microbial strains. The results showed significant antibacterial activity, highlighting the therapeutic potential of these compounds (Lahmidi et al., 2019).
Biological Activities Overview
- The [1,2,4]triazolo[1,5-a]pyrimidines are known for diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This review thoroughly discusses the applications of these compounds in agriculture and medicinal chemistry, emphasizing their significance (Pinheiro et al., 2020).
Antiviral and Antitumor Activities
- [1,2,4]triazolo[1,5-a]pyrimidine derivatives are documented for antiparasitic, antimicrobial, anticancer, and antiviral activities. The review article focused on synthetic approaches for creating these compounds, highlighting their applications in treating various diseases (Fizer & Slivka, 2016).
Synthesis and Evaluation of Antimicrobial Activity
- Novel 6-fluoroaryl-[1,2,4]triazolo[1,5-a]pyrimidines were synthesized using microwave-assisted techniques. These compounds were evaluated for their antibacterial activity against Mycobacterium tuberculosis and other gram-negative bacteria, showcasing their potential as antimicrobial agents (Verbitskiy et al., 2016).
Mecanismo De Acción
The mechanism of action of “7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine” is not available in the literature I have access to. The mechanism of action would depend on the specific biological activity of the compound, which could vary widely among different triazolopyrimidines .
Direcciones Futuras
The future directions for research on “7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine” would likely involve further exploration of its potential biological activities and the development of synthesis methods for this specific compound. Triazolopyrimidines are a promising class of compounds for the development of new pharmaceuticals , so there is potential for future research in this area.
Propiedades
IUPAC Name |
7-[(Z)-2-(4-fluorophenyl)ethenyl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c1-20-14-17-13-16-9-8-12(19(13)18-14)7-4-10-2-5-11(15)6-3-10/h2-9H,1H3/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZOIDPDRNBHIH-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN2C(=CC=NC2=N1)/C=C\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2479484.png)
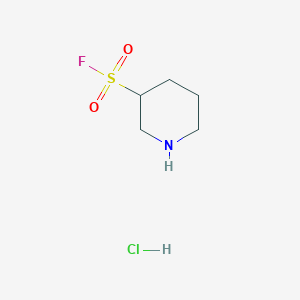
![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2479486.png)
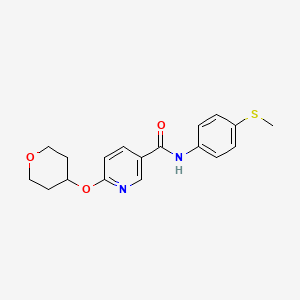
![[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2479491.png)
![3-(3-Fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2479494.png)
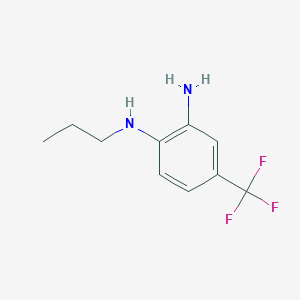
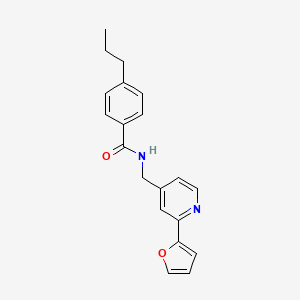

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2479499.png)
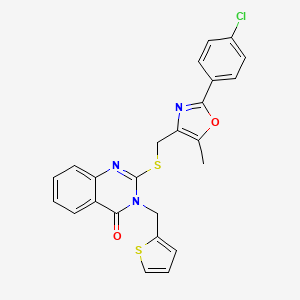
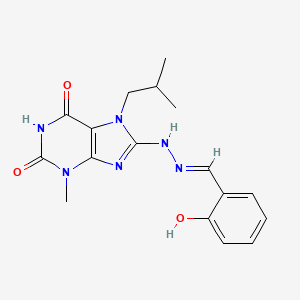
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2479506.png)
